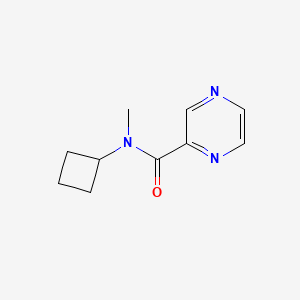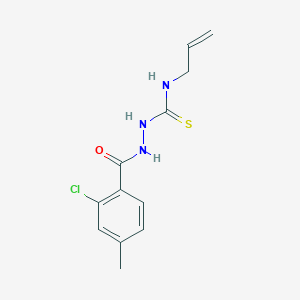![molecular formula C17H14N4O4 B2355290 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 891117-05-8](/img/structure/B2355290.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with hydrazine to form the hydrazide intermediate. Subsequent cyclization with nitrobenzoyl chloride under acidic conditions yields the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and controlled temperature and pressure conditions can also improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro or oxadiazole positions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ reducing agents like iron powder or sodium borohydride.
Substitution reactions may require nucleophiles such as amines or alcohols, along with suitable solvents and temperatures.
Major Products Formed:
Oxidation products include nitroso derivatives and nitrate esters.
Reduction products include amine derivatives.
Substitution products can vary widely depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Medicine: The compound may be investigated for its potential as a drug candidate, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: The compound's unique properties may be utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The oxadiazole ring may participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.
Molecular Targets and Pathways:
The compound may target enzymes or receptors involved in inflammatory or oxidative stress pathways.
It may modulate signaling pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can be compared with other similar compounds, such as:
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
N-[5-(2,6-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Uniqueness: The presence of the 2,5-dimethylphenyl group in this compound distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.
Eigenschaften
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-3-4-11(2)14(9-10)16-19-20-17(25-16)18-15(22)12-5-7-13(8-6-12)21(23)24/h3-9H,1-2H3,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWNUYTUJXLDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2355207.png)



![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2355213.png)
![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2355214.png)

![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2355219.png)
![3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2355220.png)




![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)
